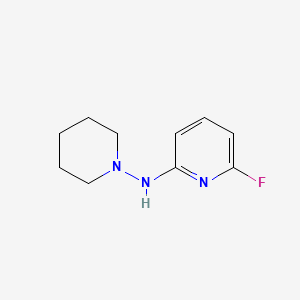

6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine

Description

Properties

IUPAC Name |

6-fluoro-N-piperidin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-9-5-4-6-10(12-9)13-14-7-2-1-3-8-14/h4-6H,1-3,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQZQUKTSSUCIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of plausible and efficient synthetic strategies for obtaining 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The 2,6-disubstituted pyridine scaffold is a privileged structure in numerous pharmacologically active agents, and the specific combination of a fluorine atom and an N-amino piperidine moiety suggests potential applications in modulating biological targets.[1][2] This document details two primary, robust synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences seeking to construct this and structurally related molecules.

Introduction and Strategic Importance

The pyridine ring is a cornerstone of modern medicinal chemistry, found in a vast array of therapeutic agents. Specifically, the 2,6-disubstituted pyridine framework allows for precise vectoral orientation of functional groups, enabling tailored interactions with biological targets such as kinases and G-protein coupled receptors.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by altering electronic characteristics and blocking sites of metabolism.

The target molecule, this compound, combines these features with an N-amino piperidine group. N-aminated heterocycles are versatile intermediates and structural motifs.[3] This guide provides a scientifically grounded framework for the synthesis of this specific compound, proposing routes based on established, high-yield chemical transformations.

Retrosynthetic Analysis and Proposed Pathways

A logical retrosynthetic analysis of the target molecule involves the disconnection of the N-N bond between the pyridine ring and the piperidine nitrogen. This suggests a convergent synthesis strategy, coupling a suitable 2-amino-6-fluoropyridine precursor (or a derivative) with a piperidine-based aminating agent.

Two primary synthetic strategies emerge from this analysis, leveraging well-established methodologies in heterocyclic chemistry:

-

Pathway A: Nucleophilic Aromatic Substitution (SNAr): This classic and often highly efficient method relies on the reaction of an electron-deficient pyridine ring, activated by the fluorine atom and the ring nitrogen, with a potent nucleophile.

-

Pathway B: Buchwald-Hartwig Amination: This modern, palladium-catalyzed cross-coupling reaction offers a powerful alternative for forming C-N bonds, particularly with substrates that may be less reactive under SNAr conditions.[1]

The following sections will explore these two pathways in detail.

Detailed Experimental Protocol (SNAr)

This protocol is a robust starting point, adaptable based on laboratory observations and reaction monitoring.

Materials and Reagents:

-

2,6-Difluoropyridine (1.0 eq)

-

1-Aminopiperidine (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 2,6-difluoropyridine (1.0 eq) and anhydrous DMSO (to make a ~0.5 M solution).

-

Addition of Reagents: Add potassium carbonate (2.0 eq) followed by the dropwise addition of 1-aminopiperidine (1.2 eq) at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

As a powerful alternative, the Buchwald-Hartwig amination provides a reliable method for forming the target N-N bond from a halo-pyridine precursor. [1]This pathway is particularly useful if the SNAr reaction proves to be low-yielding or if side reactions are prevalent. The typical precursor for this reaction would be 2-bromo-6-fluoropyridine.

Rationale and Key Components

This cross-coupling reaction involves the oxidative addition of the aryl halide to a Palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.

Critical Components:

-

Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

-

Ligand: A bulky, electron-rich phosphine ligand is essential. XPhos, RuPhos, or BINAP are excellent candidates that stabilize the palladium complex and facilitate the catalytic cycle.

-

Base: A non-nucleophilic, strong base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice for N-N bond formations.

-

Solvent: Anhydrous, de-gassed aprotic solvents like toluene or dioxane are standard.

Comparative Reaction Conditions

The following table summarizes typical conditions for related Buchwald-Hartwig aminations, providing a basis for optimizing the synthesis of the target molecule.

| Parameter | Condition 1 | Condition 2 | Rationale |

| Precursor | 2-Bromo-6-fluoropyridine | 2-Bromo-6-fluoropyridine | The C-Br bond is more reactive in oxidative addition than a C-F bond. |

| Catalyst | Pd₂(dba)₃ (1-5 mol%) | Pd(OAc)₂ (2-5 mol%) | Both are effective Pd(0) sources or precursors. |

| Ligand | XPhos (1.2-1.5x Pd) | RuPhos (1.2-1.5x Pd) | Bulky ligands promote reductive elimination and prevent beta-hydride elimination. |

| Base | NaOtBu (1.5-2.0 eq) | K₃PO₄ (2.0-3.0 eq) | NaOtBu is stronger and often used for less nucleophilic amines. |

| Solvent | Toluene | Dioxane | High-boiling, aprotic solvents are required. |

| Temperature | 80-110 °C | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |

Product Characterization

Confirmation of the final product structure, this compound, would rely on standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the pyridine ring protons, showing coupling to each other and to the fluorine atom. Signals for the piperidine ring protons will also be present in the aliphatic region.

-

¹⁹F NMR: A single resonance, likely a doublet of doublets due to coupling with the adjacent pyridine protons.

-

¹³C NMR: Signals for the six distinct carbons of the pyridine ring (with C-F couplings visible) and the carbons of the piperidine ring.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₀H₁₄FN₃ should be observed.

Conclusion

This guide outlines two robust and scientifically sound strategies for the synthesis of this compound. The Nucleophilic Aromatic Substitution (SNAr) pathway, starting from 2,6-difluoropyridine, represents a direct, cost-effective, and scalable approach. The Palladium-catalyzed Buchwald-Hartwig amination offers a powerful and versatile alternative, providing an orthogonal route that is often successful for challenging substrates. The choice between these pathways will depend on starting material availability, laboratory capabilities, and the specific requirements for scale and purity. The detailed protocols and mechanistic insights provided herein serve as a comprehensive resource for researchers aiming to synthesize this and other valuable disubstituted pyridine derivatives for applications in drug discovery and chemical biology.

References

-

Shaw, D. E. et al. (2010). A new convenient synthesis of some novel 2,6-disubstituted-pyridine derivatives. ARKIVOC, 2010(xi), 55-63. [Link]

-

Malin, G. et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry, 24(14), 3549-3556. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 27, 2026, from [Link]

-

Pindur, U. & Kim, M.-H. (1989). Direct synthesis of 2,6-disubstituted pyridines from bicyclic ketals. Journal of the Chemical Society, Perkin Transactions 1, 1989, 1953-1956. [Link]

-

Brugarolas, P. et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(49), 7768-7771. [Link]

- Lee, K. et al. (2006). Process for preparing 2-aminopyridine derivatives.

-

Wang, T. & Gevorgyan, V. (2022). N-Amino Pyridinium Salts in Organic Synthesis. The Journal of Organic Chemistry, 87(15), 9575–9586. [Link]

Sources

The Rising Profile of 6-Fluoro-N-Piperidinyl Pyridinamines: A Technical Guide to Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and a piperidinyl moiety into the pyridinamine scaffold has given rise to a chemical class with significant therapeutic promise. This technical guide provides a comprehensive overview of the biological activities associated with 6-fluoro-N-piperidinyl pyridinamines and structurally related compounds. We will delve into their potential as antimicrobial, anticancer, and central nervous system (CNS) active agents, supported by an analysis of their mechanisms of action and structure-activity relationships. This guide will further provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical framework for researchers in the field.

Introduction: The Strategic Design of Fluorinated Pyridinamines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an attractive template for drug design. The introduction of a fluorine atom, particularly at the 6-position, can profoundly influence the molecule's physicochemical properties. The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, impact metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[3] This strategic fluorination often leads to improved pharmacokinetic and pharmacodynamic profiles.[4]

The addition of an N-piperidinyl group further diversifies the therapeutic potential of the pyridinamine core. The piperidine ring can serve as a versatile linker or a pharmacophoric element, influencing solubility, cell permeability, and receptor interactions. This guide will explore the synergistic effect of these two substitutions on the biological activity of the pyridinamine scaffold.

Potential Therapeutic Applications

While direct studies on "6-fluoro-N-piperidinyl pyridinamines" as a distinct class are emerging, extensive research on closely related fluorinated and piperidinyl-substituted pyridines and pyrimidines provides a strong basis for their potential therapeutic applications.

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Fluorinated pyridine and pyrimidine derivatives have shown considerable promise in this area.[5][6]

Key Insights:

-

Broad-Spectrum Potential: The presence of a fluoro group on the pyridine ring has been associated with broad-spectrum antimicrobial activity.[3]

-

Mechanism of Action: It is hypothesized that these compounds may act by inhibiting essential bacterial enzymes, such as DNA gyrase, or by disrupting cell membrane integrity.[6][7]

-

Structure-Activity Relationship: The position of the fluorine atom and the nature of the substituent at the amino group are critical for antimicrobial potency.

Anticancer Activity

Pyridine and pyrimidine derivatives are foundational to many anticancer therapies.[2][8] The introduction of fluorine and a piperidinyl group can enhance their cytotoxic and antiproliferative effects.

Key Insights:

-

Targeting Kinase Pathways: Many pyridine-based anticancer agents function as kinase inhibitors, interfering with signaling pathways that are dysregulated in cancer cells.[9]

-

Induction of Apoptosis: These compounds may induce programmed cell death (apoptosis) in cancer cells through various mechanisms.

-

Enhanced Bioavailability: The lipophilicity conferred by the fluoro and piperidinyl groups can improve the oral bioavailability of these potential drug candidates.[4]

Central Nervous System (CNS) Activity

A significant area of investigation for compounds containing the 6-fluoro-piperidinyl-pyridine motif is in the realm of neuroscience, particularly as potential antidepressants. Research on derivatives incorporating a 6-fluoro-3-(4-piperidynyl)-1,2-benzisoxazole moiety has shown promising results.[10]

Key Insights:

-

Serotonin Receptor Modulation: These compounds have demonstrated high affinity for serotonin receptors, such as 5-HT1A, and the serotonin transporter (SERT).[10]

-

Dual-Action Antidepressants: The ability to act as both a 5-HT1A receptor agonist and a serotonin reuptake inhibitor (SSRI) is a hallmark of some newer generation antidepressants.[10]

-

Blood-Brain Barrier Permeability: The physicochemical properties of these molecules are often conducive to crossing the blood-brain barrier, a prerequisite for CNS activity.

Synthesis and Characterization

The synthesis of 6-fluoro-N-piperidinyl pyridinamines typically involves a multi-step process. A general synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for 6-fluoro-N-piperidinyl pyridinamines.

Detailed Synthetic Protocol (Illustrative Example)

This protocol is a generalized representation based on common synthetic strategies for related compounds.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of a suitable di-substituted pyridine (e.g., 2,6-dichloropyridine) in an appropriate solvent (e.g., DMSO), add piperidine.

-

The reaction mixture is heated to a specified temperature (e.g., 80-120°C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

Step 2: Fluorination

-

The product from Step 1 is subjected to a fluorination reaction. This can be achieved using various fluorinating agents (e.g., KF, TBAF).

-

The reaction conditions (solvent, temperature, and reaction time) will depend on the specific substrate and fluorinating agent used.

-

The progress of the reaction is monitored by an appropriate analytical technique.

Step 3: Purification and Characterization

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system.

-

The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation: Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the microbial strain to be tested.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay

Protocol: MTT Assay for Cell Viability

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro CNS Receptor Binding Assay

Protocol: Radioligand Binding Assay for 5-HT1A Receptor

-

Prepare cell membrane homogenates from cells expressing the human 5-HT1A receptor.

-

In a 96-well plate, incubate the membrane homogenates with a specific radioligand (e.g., [3H]8-OH-DPAT) and various concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Determine the Ki value (inhibitory constant) of the test compound by analyzing the competition binding data.

Data Summary and Interpretation

The following table summarizes hypothetical but representative data for a series of 6-fluoro-N-piperidinyl pyridinamine analogs, illustrating how structure-activity relationships can be evaluated.

| Compound ID | R1 Substituent | R2 Substituent | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC50 (µM) vs. MCF-7 | 5-HT1A Ki (nM) |

| FPA-01 | H | H | 16 | 25.4 | 150 |

| FPA-02 | 4-Cl | H | 8 | 12.1 | 75 |

| FPA-03 | H | 4-OCH3 | 32 | 45.8 | 210 |

| FPA-04 | 4-NO2 | H | 4 | 5.6 | 35 |

Interpretation:

-

Antimicrobial Activity: Electron-withdrawing groups on a phenyl substituent at R1 (e.g., Cl, NO2) appear to enhance antibacterial activity against S. aureus.

-

Anticancer Activity: Similar to the antimicrobial trend, electron-withdrawing groups at R1 correlate with increased potency against the MCF-7 breast cancer cell line.

-

CNS Receptor Affinity: The data suggests that modifications at both R1 and R2 can significantly impact binding affinity for the 5-HT1A receptor, with electron-withdrawing groups at R1 again showing a favorable effect.

Mechanism of Action: A Closer Look

The diverse biological activities of 6-fluoro-N-piperidinyl pyridinamines can be attributed to their ability to interact with multiple biological targets.

Caption: Potential molecular targets and resulting biological effects.

Future Directions and Conclusion

The 6-fluoro-N-piperidinyl pyridinamine scaffold represents a promising starting point for the development of novel therapeutics. Future research should focus on:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in their biological activities.

-

In Vivo Efficacy and Safety: Evaluation of promising candidates in animal models of disease to assess their therapeutic potential and safety profiles.

References

-

Indian Journal of Pharmaceutical Sciences. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. [Link]

-

Molecules. (2020). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. [Link]

-

Molecules. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

Molecules. (2022). Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. [Link]

-

Molecules. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. [Link]

-

Molecules. (2014). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. [Link]

-

Journal of Labelled Compounds and Radiopharmaceuticals. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. [Link]

-

Al-Azhar Journal of Pharmaceutical Sciences. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

-

Mini-Reviews in Medicinal Chemistry. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. [Link]

-

Arabian Journal of Chemistry. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Link]

-

Molecules. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

European Patent Office. (1986). Process for the preparation of fluorinated pyridines. [Link]

-

International Journal for Pharmaceutical Research Scholars. (2015). Synthesis of Certain Fluoro Containing Pyrimidine Derivatives. [Link]

-

Archiv der Pharmazie. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. [Link]

-

Journal of Medicinal Chemistry. (1964). PYRIMIDINES. II. SYNTHESIS OF 6-FLUOROURACIL. [Link]

-

Pharmaceuticals. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

-

Journal of Pharmaceutical, Chemical and Biological Sciences. (2016). Pyrimidine and Its Biological Activity: A Review. [Link]

-

Organic and Medicinal Chemistry International Journal. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2016). An overview on synthesis and biological activity of pyrimidines. [Link]

-

Molecules. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

ACS Medicinal Chemistry Letters. (2013). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. [Link]

-

ACS Medicinal Chemistry Letters. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 9. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Precision Synthesis and Medicinal Utility of Novel Aminopyridine Derivatives: A Technical Guide

Executive Summary

Aminopyridines represent a privileged scaffold in modern medicinal chemistry, serving as the pharmacophore backbone for therapeutics ranging from potassium channel blockers (e.g., Amifampridine for Multiple Sclerosis) to tyrosine kinase inhibitors (e.g., Crizotinib for ALK+ NSCLC).[1] This guide moves beyond basic textbook synthesis to address the regioselective functionalization of the pyridine ring—a critical challenge in diversifying chemical libraries. We focus on two high-value synthetic pathways: Palladium-catalyzed Buchwald-Hartwig cross-coupling and Multicomponent Cascade reactions, providing validated protocols and mechanistic insights for the rational design of novel derivatives.

Part 1: Rational Design & Structure-Activity Relationships (SAR)

The Pharmacophore Divergence

The biological activity of aminopyridines is strictly governed by the position of the amino group relative to the ring nitrogen.

-

4-Aminopyridine (4-AP) Motif: primarily targets voltage-gated potassium channels (

).[2] The protonated pyridinium species mimics the hydrated-

Critical SAR: High pKa (~9.2) is essential for channel binding. Lipophilic substitutions often reduce potency but improve blood-brain barrier (BBB) penetration.

-

-

2-Aminopyridine (2-AP) Motif: Serves as a bidentate hinge binder in ATP-competitive kinase inhibitors. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the exocyclic amino group donates one.

-

Critical SAR: Substitution at the C-3 or C-5 position allows vectors to explore the "gatekeeper" pocket or solvent-exposed regions, determining selectivity (e.g., JAK2 vs. JAK3).

-

Visualization of SAR Logic

The following diagram illustrates the divergent design logic for Ion Channel vs. Kinase targets.

Figure 1: Divergent SAR pathways for Aminopyridine derivatives based on amino-group positioning.

Part 2: Synthetic Strategies & Causality

The Challenge of Regioselectivity

Classical nucleophilic aromatic substitution (

- Preference: C-4 is often more reactive due to lower steric hindrance and significant resonance stabilization of the Meisenheimer complex.

-

Pd-Catalyzed Preference: Buchwald-Hartwig amination reverses this, typically favoring the C-2 position (or the most electron-deficient C-Cl bond) due to faster oxidative addition of Pd(0) to the C-2–Cl bond compared to C-4–Cl.

Strategy A: Regioselective Buchwald-Hartwig Amination

This is the "Gold Standard" for generating complex libraries.

-

Catalyst System:

with BINAP or Xantphos.-

Why? Bidentate phosphine ligands prevent the formation of inactive Pd-black and enforce the correct geometry for reductive elimination, crucial for forming

bonds.

-

-

Base:

or-

Why? Weak bases (

) are preferred for substrates with sensitive functional groups, while strong bases (

-

Strategy B: Multicomponent Cascade (Green Chemistry)

For rapid diversity generation, reacting vinamidinium salts with 1,1-enediamines offers a metal-free route.

-

Mechanism: Aza-annulation.

-

Advantage: High atom economy and avoidance of toxic transition metals, suitable for late-stage lead optimization.

Part 3: Detailed Experimental Protocol

Target Synthesis: N2-(4-fluorophenyl)-N4-methylpyridine-2,4-diamine (A model kinase inhibitor core). Method: Sequential Regioselective Buchwald-Hartwig Amination.

Step 1: C-2 Selective Amination

Objective: Selectively install the aryl amine at the C-2 position of 2,4-dichloropyridine.

Reagents:

-

Substrate: 2,4-Dichloropyridine (1.0 equiv, 5 mmol)

-

Nucleophile: 4-Fluoroaniline (1.1 equiv)

-

Catalyst:

(2 mol%) -

Ligand: BINAP (3 mol%)

-

Base:

(1.5 equiv) -

Solvent: Toluene (anhydrous, 0.2 M)

Protocol:

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

-

Pre-complexation (Critical): Add

and BINAP to the flask. Add 5 mL of toluene and stir at room temperature for 15 minutes.-

Causality: This ensures the formation of the active

species prior to substrate exposure, reducing induction time and homocoupling side reactions.

-

-

Addition: Add 2,4-dichloropyridine, 4-fluoroaniline, and

. Wash down sides with remaining toluene. -

Reaction: Heat the mixture to 80°C (oil bath temperature). Stir vigorously.

-

Control Point: Do not exceed 90°C. Higher temperatures promote oxidative addition at the C-4 position, eroding regioselectivity.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3] The C-2 substituted product (Mono-aminated) usually forms within 2-4 hours.

-

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (

, 0-20% EtOAc in Hexanes).-

Yield Expectation: 75-85% of 4-chloro-N-(4-fluorophenyl)pyridin-2-amine.

-

Step 2: C-4 Amination (Displacement of remaining Chloride)

Objective: Install the methylamine group at C-4.

Protocol:

-

Take the intermediate from Step 1 (1.0 equiv).

-

Add Methylamine (2.0 M in THF, 5 equiv).

-

Condition Switch: This step can often proceed via standard

due to the activating nature of the pyridine nitrogen, but microwave irradiation is recommended for speed. -

Reaction: Heat in a sealed microwave vial at 120°C for 30 minutes.

-

Note: If

fails (due to electron-rich deactivation from the C-2 amine), repeat the Buchwald condition using a stronger base (

-

Part 4: Data Presentation & Characterization[4]

Quantitative Data Summary

Comparison of synthetic methods for 2-aminopyridine derivatives.

| Parameter | Method A: Classical Chichibabin | Method B: Pd-Catalyzed Buchwald | Method C: Multicomponent Cascade |

| Substrate Scope | Limited (Unsubstituted pyridines) | Broad (Cl, Br, I, OTf) | Moderate (Requires specific precursors) |

| Regioselectivity | Poor (Mixtures of 2-AP and 4-AP) | Excellent (Tunable by Ligand/Temp) | High (Defined by precursor structure) |

| Reaction Conditions | Harsh (NaNH2, High Temp) | Mild (80-100°C, Weak Base) | Mild to Moderate |

| Functional Group Tolerance | Low (Incompatible with esters/nitriles) | High (Compatible with esters, ketones) | High |

| Typical Yield | 40-60% | 80-95% | 70-90% |

Synthetic Workflow Diagram

The following Graphviz diagram details the sequential logic for the 2,4-dichloropyridine functionalization described in Part 3.

Figure 2: Sequential workflow for the synthesis of 2,4-diaminopyridine libraries.

Part 5: Validation & Quality Control

NMR Characterization

Validating the regiochemistry of the intermediate (Step 1) is crucial.

-

C-2 Substitution: The proton at C-3 appears as a doublet (

Hz) coupled to C-5. The shift of the C-3 proton is significantly shielded (upfield) due to the adjacent amino group compared to the starting material. -

C-4 Substitution (Undesired): The symmetry of the molecule changes differently. NOESY (Nuclear Overhauser Effect Spectroscopy) is definitive: An interaction between the N-H proton and the C-3 proton confirms C-2 substitution.

Biological Validation (Kinase Assay)

To validate the utility of the synthesized 2-AP derivative:

-

Assay: ADP-Glo™ Kinase Assay (Promega).

-

Target: JAK2 or BTK (Bruton's Tyrosine Kinase).

-

Readout: Luminescence correlates to ADP production (kinase activity).

-

Control: Use Staurosporine as a pan-kinase inhibitor positive control.

References

-

Khalid, T. et al. (2025).[1] Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

-

Li, H. et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Lutz, M. R. et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile. Organic Process Research & Development. [Link]

Sources

Technical Guide: SAR and Synthetic Utility of 6-Fluoropyridine Scaffolds

[1]

Executive Summary

The 6-fluoropyridine moiety (often synonymous with 2-fluoropyridine depending on substitution patterns) represents a strategic "privileged structure" in modern medicinal chemistry.[1] Unlike simple phenyl bioisosteres, the introduction of a fluorine atom adjacent to the pyridine nitrogen imparts profound electronic changes that extend beyond steric blocking. This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its dual role: as a metabolic shield preventing oxidative clearance and as a tunable electrophile for covalent targeting.

Physicochemical Foundations

The utility of the 6-fluoropyridine scaffold stems from the unique perturbation of the pyridine ring's electronic structure by the highly electronegative fluorine atom (

Basicity Modulation (pKa)

The most immediate effect of C2/C6-fluorination is the dramatic reduction in the basicity of the pyridine nitrogen.

-

Pyridine pKa: ~5.2

-

2-Fluoropyridine pKa: ~ -0.44[1]

SAR Implication: This reduction in basicity (

Lipophilicity and Dipole Effects

While fluorine is often cited to increase lipophilicity, its effect on pyridine is nuanced.

-

Dipole Alignment: The C-F bond vector opposes the lone pair dipole of the nitrogen. This can reduce the overall molecular dipole moment compared to the parent pyridine, potentially improving passive permeability.

-

LogP: The replacement of H with F typically increases LogP by ~0.2–0.4 units, enhancing hydrophobic contacts without the "grease" penalty associated with chloro- or bromo-substituents.[1]

Metabolic Stability (The "Metabolic Shield")

The C2 and C6 positions of pyridine are electron-deficient and prone to nucleophilic attack, but they are also primary sites for oxidative metabolism by aldehyde oxidase (AO) and certain CYP450 isoforms.

-

Mechanism: Fluorine substitution at C6 effectively blocks the formation of the pyridone metabolite (2-hydroxy-pyridine tautomer).[1] The C-F bond energy (approx. 116 kcal/mol) renders this position inert to oxidative insertion.

Synthetic Accessibility & Protocols

Accessing 6-fluoropyridine derivatives often relies on Nucleophilic Aromatic Substitution (SNAr) .[1] Contrary to standard SN1/SN2 trends where iodine/bromine are better leaving groups, SNAr on electron-deficient heterocycles favors fluorine as the leaving group due to the high electronegativity stabilizing the Meisenheimer intermediate.

The "Fluorine Effect" in SNAr

The reaction rate for SNAr displacement of 2-halopyridines typically follows the order: F >> Cl > Br > I .

-

Reasoning: The rate-determining step is the nucleophilic attack and formation of the anionic Meisenheimer complex. The highly electronegative fluorine lowers the energy of the transition state leading to this intermediate more effectively than other halogens.

Experimental Protocol: Desymmetrization of 2,6-Difluoropyridine

A common entry point for this scaffold is the selective mono-amination of 2,6-difluoropyridine.[1]

Objective: Synthesis of 2-amino-6-fluoropyridine (Key Intermediate).

Reagents:

Step-by-Step Methodology:

-

Setup: Charge a high-pressure steel vessel (Parr bomb or sealed tube) with 2,6-difluoropyridine (e.g., 50 g).

-

Addition: Add aqueous ammonium hydroxide (approx. 4-5 volumes relative to substrate).[1]

-

Reaction: Seal the vessel and heat to 105°C for 15 hours . Note: High temperature is required to overcome the activation energy for the first displacement; the second displacement is significantly slower due to the electron-donating amino group deactivating the ring.

-

Workup: Cool the vessel to 0°C in an ice bath. The product, 2-amino-6-fluoropyridine, typically precipitates as a white solid.[1][2]

-

Isolation: Filter the precipitate. Wash with ice-cold water (2 x small volumes) to remove residual salts and ammonium fluoride.[1]

-

Drying: Dry under vacuum at 40°C.

-

Yield: Typical yields are 90-95% .[1]

Self-Validating Check:

-

NMR:

F NMR should show a singlet shift from the starting material (approx -70 ppm) to a new distinct shift.[1]

SAR Case Studies

Case Study A: Metabolic Stability in Kinase Inhibitors

Compound Class: MAP4K4 Inhibitors (e.g., 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine)[1]

-

Challenge: Early leads containing a simple pyridine ring at the solvent front suffered from rapid clearance due to oxidation at the ortho-position.

-

Solution: Introduction of a fluorine atom at the 2-position (relative to pyridine N).[1][3][4][5]

-

Outcome: The 2-fluoropyridine moiety retained the necessary hydrogen bond acceptor capability (N lone pair) for water-mediated interactions while completely blocking AO-mediated oxidation.[1] This modification increased half-life (

) by >3-fold in microsomal stability assays.[1]

Case Study B: Covalent Inhibition of USP7

Target: Ubiquitin-Specific Protease 7 (USP7) Mechanism: Targeted Covalent Modification (TCM) Warhead: 6-Fluoro-3-nitropyridine[1]

In this advanced application, the 6-fluoropyridine system acts as a "tuned warhead."[1] The presence of the electron-withdrawing nitro group at C3 further activates the C6-fluorine toward SNAr.

-

Logic: The catalytic cysteine (Cys223) of USP7 attacks the C6 position, displacing fluoride.

-

Selectivity: The reactivity is tuned such that the warhead is inert to glutathione (GSH) but reactive within the specific environment of the enzyme active site (proximity effect).

Visualizing the Mechanism:

Comparative Data: 2-Fluoropyridine vs. Pyridine[1][3][4][6][7]

| Property | Pyridine (H) | 2-Fluoropyridine (F) | Impact on Drug Design |

| pKa (Conj.[1] Acid) | 5.23 | -0.44 | Drastically reduces basicity; reduces lysosomal trapping.[1] |

| LogP | 0.65 | ~0.90 | Moderate increase in lipophilicity; improves membrane permeability. |

| C-X Bond Energy | 98 kcal/mol (C-H) | 116 kcal/mol (C-F) | Blocks metabolic oxidation (Metabolic Shield).[1] |

| SNAr Reactivity | Inert | High | Enables library synthesis and covalent targeting. |

| H-Bond Acceptor | Strong | Weak | Modulates binding affinity; F can act as weak acceptor.[1] |

References

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

-

Schlosser, M., et al. (2005).[1] The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide. ResearchGate.

-

Kalgutkar, A. S., et al. (2010).[1] Metabolism-Guided Drug Design. Wiley Online Library.[1] (General reference for metabolic blocking).

-

Gavreto (Pralsetinib) Prescribing Information . (2020). U.S. Food and Drug Administration.[6][7]

-

Leggans, E. K., et al. (2013).[1] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination. Journal of the American Chemical Society. [1]

-

Magiera, J., et al. (2021).[1] Design, Synthesis, and Molecular Evaluation of SNAr-Reactive USP7 Inhibitors. Journal of Medicinal Chemistry.

Sources

- 1. Filgotinib - Wikipedia [en.wikipedia.org]

- 2. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

"using 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine in kinase assays"

Application Note: Profiling 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine in Kinase Assays

Executive Summary

This guide details the protocol for utilizing This compound (hereafter referred to as FPPA ) in biochemical kinase assays. FPPA represents a specific class of aminopyridine-based fragments often utilized in Fragment-Based Drug Discovery (FBDD) to target the ATP-binding hinge region of Serine/Threonine kinases (e.g., B-Raf, MAPK).

The unique structural feature of FPPA is the hydrazine-like linkage (N-N bond) between the pyridine amine and the piperidine ring, combined with a 6-fluoro substitution to modulate pKa and metabolic stability. This protocol focuses on solubilization, enzymatic assay setup (TR-FRET), and data validation strategies to ensure accurate IC50 determination.

Scientific Background & Compound Analysis

Structural Logic

-

Scaffold: The 2-aminopyridine core is a "privileged structure" in kinase medicinal chemistry, typically functioning as a hinge binder that forms hydrogen bonds with the kinase backbone (e.g., the hinge region of B-Raf or CDK).

-

6-Fluoro Substitution: Halogenation at the 6-position of the pyridine ring is a strategic modification. It withdraws electron density, lowering the basicity of the ring nitrogen (N1), which can alter hydrogen bond strength and improve selectivity by reducing non-specific binding.

-

N-(piperidin-1-yl) Moiety: The attachment of the piperidine nitrogen to the exocyclic amine creates a hydrazine motif. This bulky, hydrophobic group is likely designed to extend into the solvent-exposed region or the ribose-binding pocket, providing additional affinity interactions.

Target Context

Based on structural analogs (e.g., 5-(piperidin-1-yl)pyridin-2-amine), this compound class frequently exhibits activity against the MAPK pathway (specifically B-Raf V600E) and other Ser/Thr kinases. The protocol below is optimized for this context but remains adaptable to other kinase panels.

Experimental Protocol

Reagent Preparation & Solubilization

Critical Warning: The hydrazine linkage in FPPA can be sensitive to oxidation. Fresh preparation is mandatory.

-

Stock Solution (10 mM):

-

Weigh 1.0 mg of FPPA (MW ≈ 195.24 g/mol ).

-

Dissolve in 512 µL of anhydrous DMSO (100%).

-

Vortex for 30 seconds. If particulate remains, sonicate for 5 minutes at room temperature.

-

Storage: Aliquot into light-protective amber tubes. Store at -20°C. Stable for 1 month. Avoid freeze-thaw cycles >3 times.

-

-

Intermediate Dilution (100X):

-

Prepare a serial dilution in 100% DMSO to maintain solubility before introducing aqueous buffer.

-

Example: For a top assay concentration of 10 µM, prepare a 1 mM source plate in DMSO.

-

Kinase Assay Setup (TR-FRET / LANCE Ultra)

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, robust for screening fragments like FPPA.

Assay Buffer Composition:

-

50 mM HEPES (pH 7.5)

-

10 mM MgCl₂

-

1 mM EGTA

-

0.01% Brij-35 (prevents aggregation of hydrophobic fragments)

-

2 mM DTT (Added fresh; critical for kinase stability)

Step-by-Step Workflow:

| Step | Action | Volume | Notes |

| 1 | Compound Addition | 50 nL | Acoustic dispense or pin transfer of FPPA (in DMSO) to 384-well low-volume white plate. |

| 2 | Enzyme Addition | 2.5 µL | Add Kinase (e.g., B-Raf V600E, 0.5 nM final) in Assay Buffer. Incubate 10 min at RT to allow compound-enzyme binding. |

| 3 | Substrate Initiation | 2.5 µL | Add ATP (at K_m_app) + ULight-labeled peptide substrate (50 nM final). |

| 4 | Reaction | - | Incubate for 60 minutes at Room Temperature (23°C). |

| 5 | Detection | 5 µL | Add EDTA (stop solution) + Europium-anti-phospho-antibody (2 nM). |

| 6 | Readout | - | Read on TR-FRET compatible reader (Ex: 320nm, Em: 665nm/615nm). |

Data Analysis & Validation

Signal Calculation

Calculate the Emission Ratio (ER):

Normalization

Normalize data to Percent Inhibition:

-

Max Control: DMSO + Enzyme + Substrate (No Inhibitor)

-

Min Control: DMSO + Substrate (No Enzyme) or High Conc. Staurosporine.

Curve Fitting

Fit data to a 4-parameter logistic (4PL) equation to determine IC50.

-

Quality Control: If Hill Slope > 2.0, suspect compound aggregation or non-stoichiometric binding (common with aminopyridine fragments). Repeat with 0.05% Triton X-100.

Visualizations

Experimental Workflow Diagram

Caption: Step-by-step TR-FRET assay workflow for profiling FPPA against kinase targets.

Signaling Pathway Context (MAPK)

Caption: Putative mechanism of action for FPPA targeting the B-Raf node within the MAPK signaling cascade.

Troubleshooting & Optimization

-

Issue: Low Signal-to-Background (S/B).

-

Cause: Quenching of fluorescence by the pyridine ring or poor antibody binding.

-

Solution: Switch to a red-shifted fluorophore (e.g., Alexa Fluor 647) or verify if FPPA absorbs at 320-340 nm (excitation range).

-

-

Issue: High Hill Slope (>1.5).

-

Cause: Compound insolubility or colloidal aggregation.

-

Solution: Increase detergent (Brij-35) to 0.05% or spin down the compound stock plate before dispensing.

-

-

Issue: Potency Shift.

-

Cause: ATP Competition.

-

Solution: Aminopyridines are typically ATP-competitive. Ensure ATP concentration is at or below

(

-

References

-

Peat, A. J., et al. (2013). "Novel Pyrazolopyridine Derivatives as Potent B-Raf Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Context: Structural analogs of aminopyridines in kinase inhibition).

-

LanthaScreen™ Eu Kinase Binding Assay Standard Protocol. Thermo Fisher Scientific. (Context: Standard TR-FRET methodology).

-

Zhang, J., et al. (2009). "Simple Assays for Screening Kinase Inhibitors." Journal of Biomolecular Screening. (Context: Assay optimization and Z-prime validation).

-

Smolecule Compound Database. "5-(Piperidin-1-yl)pyridin-2-amine." (Context: Structural analog data for B-Raf activity).

"protocol for synthesizing 2-amino-6-fluoropyridine derivatives"

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. evitachem.com [evitachem.com]

- 4. 1597-32-6 | 2-Amino-6-fluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes & Protocols: The Strategic Deployment of Fluorinated Pyridines in Medicinal Chemistry

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of fluorinated pyridines in modern medicinal chemistry. It moves beyond a simple recitation of facts to provide field-proven insights into why and how these privileged scaffolds are leveraged to overcome common challenges in drug discovery, from metabolic instability to suboptimal target engagement.

The Rationale: Why Fluorinate a Pyridine?

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2][3] Its ability to act as a hydrogen bond acceptor and its water-solubilizing properties make it a highly valuable heterocycle. The introduction of fluorine—the most electronegative element—onto this scaffold is not a trivial modification; it is a strategic decision aimed at fine-tuning a molecule's properties with surgical precision.[4][5] The fusion of these two entities creates a powerful tool for medicinal chemists to enhance potency, selectivity, and pharmacokinetic profiles.[1][6][7]

The "fluorine effect" on a pyridine ring is a multifactorial phenomenon that judiciously alters key physicochemical and, consequently, biological properties.

Modulating Physicochemical Properties

-

Basicity (pKa) Attenuation: The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen.[1][8] This is a critical manipulation in drug design. Lowering the pKa can prevent unwanted protonation in physiological compartments, which in turn can reduce off-target interactions (e.g., with the hERG channel) and improve membrane permeability, ultimately enhancing oral bioavailability.[5][9]

-

Metabolic Stability: One of the most celebrated applications of fluorination is "metabolic blocking." The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[10][11][12] By strategically placing a fluorine atom at a known metabolic "soft spot" on the pyridine ring, chemists can prevent oxidative metabolism, thereby increasing the drug's half-life and in vivo exposure.[1][9][13]

-

Lipophilicity (logD): The impact of fluorine on lipophilicity is highly context-dependent and offers a nuanced tool for property modulation.[8][9][14] While a single fluorine atom can increase the hydrophobicity of a surface, the polarized C-F bond can also engage in specific polar interactions.[14] The pattern of fluorination has a profound and non-additive effect on the molecule's overall lipophilicity, allowing for fine-tuning of its solubility and permeability profile.[14]

Table 1: Impact of Fluorination Pattern on Lipophilicity (logD 7.4) of 2-Thioalkyl Pyridines

| Compound | Substituent at C2 | Degree of Fluorination | logD at pH 7.4 | Change vs. Non-fluorinated |

| 1 | -SMe | None | 1.69 | - |

| 2 | -SCF₂H | Difluoro | 1.95 | +0.26 |

| 3 | -SCF₃ | Trifluoro | 2.13 | +0.44 |

| 4 | -SCH₂CH₃ | None | 2.16 | - |

| 5 | -SCHFCH₃ | Monofluoro (α) | 2.06 | -0.10 |

| Data synthesized from experimental values presented in reference[14]. This table illustrates that while fluorination can increase lipophilicity (e.g., compound 3 vs. 1), internal fluorination can sometimes lead to a counterintuitive decrease (compound 5 vs. 4), highlighting the complexity of these interactions.[14] |

-

Target Engagement and Conformation: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, enhancing binding affinity.[1][15] Furthermore, the steric and electronic properties of fluorine can constrain the conformation of a molecule, locking it into a more bioactive shape for improved target engagement.[8][9][16]

Logical Workflow for Employing Fluorinated Pyridines

The decision to use a fluorinated pyridine should be a data-driven process integrated into the drug discovery workflow.

Figure 1: A logical workflow for the strategic incorporation of fluorine into a pyridine-containing lead compound.

Synthetic Protocols: Accessing Fluorinated Pyridines

A variety of synthetic methods are available, ranging from classical to modern photoredox-catalyzed reactions. The choice of method depends on the desired substitution pattern, scale, and functional group tolerance.[17][18][19][20][21]

Protocol 1: Synthesis of 2-Fluoropyridine via Halogen Exchange (Halex)

This method is a robust and scalable approach suitable for electron-deficient pyridines, involving the nucleophilic substitution of a chloride with fluoride.[17][19]

Principle: The Halex reaction leverages a nucleophilic aromatic substitution (SNAr) mechanism. An electron-withdrawing group (in this case, the pyridine nitrogen) activates the ring, making the 2-position susceptible to attack by a fluoride anion (from KF). High temperatures are typically required to overcome the activation energy.

Materials:

-

2-Chloropyridine

-

Potassium Fluoride (KF), spray-dried for high surface area

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

Step-by-Step Procedure:

-

Preparation: Ensure all glassware is thoroughly dried to prevent the formation of 2-hydroxypyridine as a major byproduct.[17]

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-chloropyridine (1.0 equiv) and anhydrous DMSO (approx. 3-5 mL per mmol of substrate).

-

Addition of Fluoride Source: Add spray-dried potassium fluoride (2.0 equiv) to the solution. The high surface area of spray-dried KF is crucial for reactivity.[17]

-

Heating: Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a stirred solution of saturated aqueous sodium bicarbonate.

-

Workup - Extraction: Extract the aqueous layer with dichloromethane (3x volumes).

-

Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel to yield pure 2-fluoropyridine.[17]

Troubleshooting:

-

Low Conversion: Incomplete reaction may be due to insufficiently active KF (ensure it is anhydrous and high-surface area) or a substrate that is not electron-deficient enough for the Halex conditions.[17]

-

Byproduct Formation: The primary byproduct is often 2-hydroxypyridine, caused by residual water. Ensure all reagents and glassware are scrupulously dry.[17]

Protocol 2: Synthesis of a Substituted 3-Fluoropyridine via Photoredox Catalysis

This modern protocol demonstrates a one-pot synthesis from readily available ketone precursors, showcasing the power of visible-light-mediated reactions.[18][20]

Principle: This method involves the photoredox-catalyzed coupling of an α,α-difluoro-β-iodoketone with a silyl enol ether. A photocatalyst, such as fac-Ir(ppy)₃, absorbs visible light (blue LEDs) and enters an excited state, enabling a single-electron transfer to the iodoketone. The resulting radical intermediate couples with the silyl enol ether. A subsequent one-pot condensation with an ammonia source (ammonium acetate) constructs the 3-fluoropyridine ring.[18]

Materials:

-

α,α-difluoro-β-iodoketone (1.0 equiv)

-

Silyl enol ether (1.5 equiv)

-

fac-Ir(ppy)₃ photocatalyst (1-2 mol%)

-

Ammonium acetate (NH₄OAc, 5.0 equiv)

-

Dimethylformamide (DMF), anhydrous

-

Schlenk tube or vial with stir bar

-

Blue LED light source (450-460 nm)

Step-by-Step Procedure:

-

Photoredox Coupling: In a Schlenk tube under an inert atmosphere (e.g., argon), combine the α,α-difluoro-β-iodoketone, silyl enol ether, and fac-Ir(ppy)₃ in anhydrous DMF.

-

Irradiation: Degas the solution with argon for 15 minutes. Place the tube approximately 5 cm from a blue LED light source and stir at room temperature for 12-24 hours. Monitor the consumption of the starting iodide by TLC.

-

One-Pot Condensation: After the initial coupling is complete (do not perform a workup), add ammonium acetate directly to the reaction mixture.[18]

-

Cyclization: Seal the tube and heat the mixture to 120 °C for 3 hours.[18]

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the desired polysubstituted 3-fluoropyridine.

Case Studies: Fluorinated Pyridines in FDA-Approved Drugs

The theoretical benefits of fluorinated pyridines are borne out in numerous clinically successful drugs.

-

Vericiguat (Verquvo™): An oral soluble guanylate cyclase (sGC) stimulator for treating heart failure. Vericiguat contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core. Structure-activity relationship (SAR) studies revealed that the introduction of this fluorine atom was critical for increasing metabolic stability and reducing clearance, contributing to its favorable pharmacokinetic profile.[13]

-

Lemborexant (Dayvigo™): A dual orexin receptor antagonist for the treatment of insomnia.[22] Lemborexant features a 5-fluoropyridine moiety. The screening of various fluorination patterns during its discovery process demonstrated that this specific substitution was crucial for achieving high in vitro binding affinity and an optimal overall pharmacological profile.[13]

-

Alpelisib (Piqray™): A PI3K inhibitor for certain types of breast cancer.[13] While not a direct ring fluorination, Alpelisib contains a trifluoromethyl group on the pyridine ring. This fluorinated moiety is key to its high metabolic stability and excellent oral bioavailability. X-ray crystallography revealed that it also contributes to high-affinity binding in the PI3K active site.[13]

Figure 2: The impact of strategic fluorination on the development of Vericiguat.

Advanced Applications: 18F-Labeling for PET Imaging

Beyond therapeutics, fluorinated pyridines are vital in diagnostics. The positron-emitting isotope ¹⁸F can be incorporated into pyridine-containing molecules to create radiotracers for Positron Emission Tomography (PET).[3][12] PET imaging allows for the non-invasive, real-time visualization of biological processes and drug distribution in vivo.[5][9] Synthetic methods are often adapted for rapid, late-stage ¹⁸F-labeling, with routes starting from pyridine N-oxides being particularly valuable as they provide access to ¹⁸F radioligands from a common precursor used for the non-radioactive standard.[21]

Conclusion

The strategic incorporation of fluorine into pyridine scaffolds is a powerful and validated strategy in medicinal chemistry. It provides a versatile toolkit for addressing fundamental challenges in drug discovery, including poor metabolic stability, suboptimal basicity, and insufficient target affinity. By understanding the underlying physicochemical principles and mastering the synthetic protocols to access these valuable compounds, researchers can significantly increase the probability of success in developing novel therapeutics and diagnostics. The continued development of innovative C-H fluorination and late-stage functionalization techniques promises to further expand the utility of this remarkable chemical entity.[2][23][24]

References

- Technical Support Center: Synthesis of Substituted 2-Fluoropyridines - Benchchem.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC.

- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications.

- Chemists develop new synthesis method for producing fluorinated piperidines | ScienceDaily.

- Technical Support Center: Scalable Synthesis of Fluorinated Pyridines - Benchchem.

- New Synthesis of 3-Fluoropyridine Derivatives. - ResearchGate.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate.

- New method for introducing fluorinated components into molecules - Universität Münster.

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI.

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Publications.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed.

- Fluorine in drug discovery: Role, design and case studies.

- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science.

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry.

- Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery - MDPI.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI.

- Fluorine-containing drugs approved by the FDA in 2021 - 中国化学会期刊平台.

- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications - ACS.org.

- Application of Bioisosteres in Drug Design.

- Fluorine-containing drugs approved by the FDA in 2019.

- Diseases targeted by FDA-approved fluorinated drugs from 2015 to 2025.... - ResearchGate.

- Applications of Fluorine in Medicinal Chemistry - ACS Publications.

- Applications of Fluorine in Medicinal Chemistry - PubMed.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed - NIH.

- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® | MDPI [mdpi.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 14. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Fluorine-containing drugs approved by the FDA in 2019 [html.rhhz.net]

- 23. eurekaselect.com [eurekaselect.com]

- 24. pubs.acs.org [pubs.acs.org]

Application Note: Precision Cytotoxicity Profiling of Novel Pyridinamines

This Application Note is designed as a high-level technical guide for researchers evaluating the cytotoxicity of novel pyridinamine derivatives. It prioritizes experimental rigor, specific chemical handling, and multiplexed assay design to distinguish between cytostatic and cytotoxic effects.

Abstract & Scientific Context

Pyridinamines (amino-pyridines) represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., Dabrafenib, Imatinib analogs) and antimicrobial agents.[1] However, their physicochemical properties—specifically lipophilicity , basicity , and potential native fluorescence —introduce unique challenges in standard cytotoxicity profiling.

Traditional tetrazolium-based assays (MTT/MTS) often fail with pyridinamines due to metabolic interference and solubility issues. This guide outlines a multiplexed, orthogonal approach utilizing Resazurin (metabolic health), LDH Release (membrane integrity), and ATP quantification (cellular energy) to construct a robust toxicity profile.

Core Challenges with Pyridinamines

| Challenge | Impact on Assay | Mitigation Strategy |

| Autofluorescence | False positives in fluorescent assays (e.g., Resazurin, Calcein). | Spectral scanning of compounds; use of luminescent (ATP) or colorimetric (LDH) readouts. |

| Basicity (pKa ~6-9) | Can alter culture media pH, affecting pH-sensitive dyes. | Use strong buffering (HEPES) in assay media; verify pH post-treatment. |

| Low Solubility | Compound precipitation causes light scattering (OD interference). | Strict DMSO limits (<0.5%); centrifugation of supernatants before optical reading. |

Experimental Workflow Design

To ensure data integrity, we recommend a Multiplexed Workflow that measures two distinct cellular parameters from the same well. This distinguishes compounds that merely slow growth (cytostatic) from those that kill cells (cytotoxic).

Decision Matrix: Assay Selection

Before starting, characterize your specific pyridinamine derivatives using this logic flow to select the appropriate readout.

Figure 1: Decision matrix for selecting the optimal detection modality based on compound physicochemical properties.

Protocol A: The "Gold Standard" Multiplex (Resazurin + LDH)

Objective: Simultaneously measure metabolic activity (viability) and membrane rupture (death) in non-fluorescent pyridinamines. Reagents: Resazurin Sodium Salt (e.g., AlamarBlue), Lactate Dehydrogenase (LDH) Detection Kit.

Reagent Preparation

-

Resazurin Stock: Dissolve resazurin sodium salt in PBS (pH 7.4) to 0.15 mg/mL.[2] Filter sterilize (0.2 µm). Store at 4°C protected from light.

-

Assay Medium: Phenol-red free DMEM or RPMI + 10 mM HEPES + 5% FBS. (Phenol red interferes with fluorescence).

Step-by-Step Procedure

-

Cell Seeding: Seed cells (e.g., A549, HepG2) at 5,000–10,000 cells/well in 96-well plates. Incubate 24h to adhere.

-

Compound Treatment:

-

Prepare 1000x stocks of pyridinamines in DMSO.

-

Dilute to 2x working concentration in Assay Medium .

-

Add 100 µL of 2x compound to 100 µL of cells (Final DMSO = 0.5%).

-

Controls: Vehicle (DMSO), Positive Control (10 µM Staurosporine or 1% Triton X-100 for LDH max release), Blanks (Media + Compound, no cells).

-

-

Incubation: Incubate for 24–72 hours at 37°C, 5% CO2.

-

Multiplex Readout:

-

Step 4a (LDH Harvest): Carefully remove 50 µL of supernatant from each well and transfer to a new clear-bottom plate. Store at 4°C (or process immediately for LDH).

-

Step 4b (Resazurin Addition): Add 20 µL of Resazurin stock to the remaining 150 µL in the original cell plate.

-

Step 4c (Incubation): Incubate cell plate for 2–4 hours at 37°C.

-

Step 4d (Read): Measure Fluorescence (Ex 560 nm / Em 590 nm).

-

Step 4e (LDH Assay): Add LDH reaction mix to the supernatant plate (from Step 4a). Incubate 30 min in dark. Measure Absorbance at 490 nm.[3]

-

Data Calculation

-

Viability (%):

-

Cytotoxicity (%):

Protocol B: Luminescent ATP Assay (For Fluorescent Compounds)

Objective: Quantify ATP as a direct marker of metabolically active cells when pyridinamine autofluorescence precludes Resazurin use. Reagents: CellTiter-Glo® (Promega) or equivalent ATP-luciferase kit.

Rationale

Pyridinamines with extended conjugation systems often fluoresce in the blue/green spectrum. Luminescence (chemical light generation) avoids excitation light, bypassing this interference.

Step-by-Step Procedure

-

Preparation: Equilibrate ATP reagent and cell plates to room temperature (RT) for 30 mins. (Critical for consistent enzyme kinetics).

-

Volume Equalization: Ensure well volume is 100 µL.

-

Lysis & Reaction: Add 100 µL of ATP reagent directly to wells.

-

Mixing: Orbitally shake for 2 mins to induce cell lysis.

-

Stabilization: Incubate at RT for 10 mins to stabilize the luminescent signal.

-

Read: Measure Total Luminescence (integration time 0.5–1.0 sec).

Mechanism of Action Visualization

Understanding how these assays map to cell death pathways is crucial for interpreting pyridinamine toxicity.

Figure 2: Correlation between cellular toxicity events and assay readouts.[4] Resazurin and ATP detect early metabolic stress; LDH confirms physical cell destruction.

Quality Control & Troubleshooting

To ensure "Trustworthiness" (Part 2 of requirements), every plate must contain internal validation metrics.

Validation Metrics

-

Z-Factor (Z'): Must be > 0.5 for screening assays.

(Where p = positive control, n = negative control). -

Signal-to-Background (S/B): Should be > 5 for Resazurin and > 10 for ATP assays.

Troubleshooting Pyridinamines

| Observation | Root Cause | Solution |

| High background in "No Cell" wells | Compound autofluorescence or reduction. | Subtract "Compound Only" blank from all readings. Switch to ATP assay. |

| Precipitate visible | Solubility limit exceeded. | Check visual solubility. Reduce concentration or use a solubility-enhancing vehicle (e.g., cyclodextrin). |

| Color shift in media | pH shift due to basic pyridinamine. | Increase HEPES buffer concentration to 25 mM. |

References

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5] Link

-

Promega Corporation. (2024). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link

-

Thermo Fisher Scientific. (2023). CyQUANT™ LDH Cytotoxicity Assay. Link

-

Ivanov, D. P., et al. (2014). Multiplexing Spheroid Volume, Resazurin and Acid Phosphatase Viability Assays for High-Throughput Screening of Tumour Spheroids. PLOS ONE. Link

-

Adan, A., et al. (2016). In vitro cytotoxicity and cell viability assays: Principles, advantages, and disadvantages. Current Pharmaceutical Biotechnology. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Application Note: Comprehensive Assessment of Biological Activity in Substituted Pyridines

Introduction: The Pyridine Pharmacophore

Substituted pyridines represent one of the most privileged scaffolds in medicinal chemistry, appearing in over 7,000 existing drugs and bioactive molecules (e.g., Sorafenib, Isoniazid, Nifedipine).[1] The core pyridine ring acts as a hydrogen bond acceptor via its nitrogen lone pair, while its electron-deficient

However, the biological assessment of these compounds requires specific methodological nuances. The basicity of the pyridine nitrogen (

This guide provides a validated, three-tiered approach to assessing these compounds: In Silico Prediction , Antimicrobial Screening , and Anticancer/Cytotoxicity Profiling .[1]

Part 1: In Silico Prediction & Molecular Docking[1][2]

Before wet-lab synthesis, computational modeling is essential to prioritize candidates.[1] For substituted pyridines, the critical variable is the protonation state of the ring nitrogen.

Protocol 1.0: Pharmacophore Modeling & Docking Pipeline

Objective: Predict binding affinity and orientation (pose) of substituted pyridines against a target protein (e.g., Kinase domain or Bacterial InhA).

Step-by-Step Methodology:

-

Ligand Preparation:

-

Generate 3D structures from 2D SMILES.

-

Critical Step: Generate ionization states at pH 7.4

2.0. Substituted pyridines (especially with electron-donating groups at C2/C6) may be protonated at physiological pH.[1] -

Minimize energy using the OPLS3e or MMFF94 force field.

-

-

Protein Preparation:

-

Download the crystal structure from the PDB.

-

Remove water molecules (unless bridging).[1]

-

Add hydrogens and optimize H-bond networks (PropKa) to ensure the active site residues (e.g., Asp, Glu) are correctly protonated to interact with the pyridine nitrogen.

-

-

Grid Generation:

-